molecular formula C25H27N3O B246027 N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide

カタログ番号 B246027
分子量: 385.5 g/mol
InChIキー: WKMZMVHWNJFORJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

作用機序

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide works by binding to and blocking the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway, which is involved in the regulation of reward and motivation. By blocking this receptor, N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. The compound may also improve cognitive function by modulating dopamine signaling in the prefrontal cortex.
Biochemical and Physiological Effects
N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide may also modulate glutamate signaling in the prefrontal cortex, which is involved in cognitive function. In addition, the compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

実験室実験の利点と制限

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide has several advantages for lab experiments. The compound is highly selective for the dopamine D3 receptor, which allows for precise modulation of dopamine signaling. N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for research. However, there are also some limitations to using N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide in lab experiments. The compound has relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a relatively short half-life, which may limit its effectiveness in some experiments.

将来の方向性

There are several future directions for research on N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide. One area of interest is the potential use of the compound in treating addiction and other neuropsychiatric disorders in humans. Clinical trials are needed to determine the safety and efficacy of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide in humans. Another area of interest is the development of new compounds that are more potent and selective than N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide. These compounds may have improved therapeutic potential and fewer side effects than N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide. Finally, further research is needed to better understand the mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide and its effects on dopamine signaling in the brain.

合成法

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-methylbenzoyl chloride with 4-(4-benzylpiperazin-1-yl)aniline in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

科学的研究の応用

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. The compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for drug addiction in humans.
In addition to addiction, N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide has also been studied for its potential in treating schizophrenia. The compound has been shown to improve cognitive function and reduce positive symptoms in animal models of schizophrenia. N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide may also have potential as a treatment for Parkinson's disease, as it has been shown to improve motor function in animal models of the disease.

特性

分子式

C25H27N3O

分子量

385.5 g/mol

IUPAC名

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C25H27N3O/c1-20-7-9-22(10-8-20)25(29)26-23-11-13-24(14-12-23)28-17-15-27(16-18-28)19-21-5-3-2-4-6-21/h2-14H,15-19H2,1H3,(H,26,29)

InChIキー

WKMZMVHWNJFORJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

正規SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。